molecular formula C9H21ClSi B8568682 3-Chloropropyltriethylsilane CAS No. 2290-35-9

3-Chloropropyltriethylsilane

Cat. No. B8568682
M. Wt: 192.80 g/mol
InChI Key: ODPFNHAPFCPUPA-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 50 ml apparatus, there were combined 7.7 g (0.1 mol) of allyl chloride and 0.05 ml of Pt catalyst solution. the mixture was heated to 44° C. and addition of a mixture of 11.6 g (0.1 mol) of Et3SiH and 1.4 g (0.01 mol) of Cl3SiH begun. Reaction was heated up to 54.5° C. during addition (30 min). There was a violent exothermic reaction from 62° C. to 110° C. 16 min later. Vacuum distillation yielded 7.79 g (40.5%) of Et3SiCH2CH2CH2Cl, with a Et3SiCH2CH2CH2Cl/Et3SiCl selectivity ratio of 1.23. This example and the previous one show that the preferred sequence of combination of reactants for most effective Cl3SiH promotion of the reaction of Et3SiH with allyl chloride is that of Example 24.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
40.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[SiH:5]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7].[SiH](Cl)(Cl)Cl>>[Si:5]([CH2:3][CH2:2][CH2:1][Cl:4])([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
1.4 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl
Step Three
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
44 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated up to 54.5° C. during addition (30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a violent exothermic reaction from 62° C. to 110° C
CUSTOM
Type
CUSTOM
Details
16 min
Duration
16 min
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 7.79 g
YIELD: PERCENTYIELD 40.5%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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